2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide
CAS No.: 941983-07-9
Cat. No.: VC4412507
Molecular Formula: C21H26N2O5S
Molecular Weight: 418.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941983-07-9 |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.51 |
| IUPAC Name | 2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4,5-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C21H26N2O5S/c1-14-11-19(28-4)20(12-15(14)2)29(25,26)22-16-8-9-17(18(13-16)27-3)23-10-6-5-7-21(23)24/h8-9,11-13,22H,5-7,10H2,1-4H3 |
| Standard InChI Key | ASEDJAYOPDBISW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central benzenesulfonamide scaffold substituted with methoxy groups at positions 2 and 3, dimethyl groups at positions 4 and 5, and a 2-oxopiperidinyl moiety attached to the phenyl ring. The molecular formula is C21H26N2O5S, yielding a molecular weight of 418.51 g/mol. The sulfonamide group (-SO2NH-) serves as a critical pharmacophore, while the oxopiperidinyl ring introduces conformational rigidity and potential hydrogen-bonding interactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| CAS Registry Number | 941983-07-9 |
| Topological Polar SA | 104 Ų (estimated) |
| Hydrogen Bond Donors | 1 (sulfonamide -NH) |
| Hydrogen Bond Acceptors | 6 (SO2, methoxy, oxopiperidinyl) |
The methoxy groups enhance lipid solubility, potentially improving membrane permeability, while the dimethyl substituents may sterically hinder interactions with off-target proteins.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-methoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide involves multi-step organic reactions. A generalized approach includes:
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Sulfonylation: Reacting 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 3-methoxy-4-(2-oxopiperidin-1-yl)aniline under basic conditions (e.g., pyridine) to form the sulfonamide bond.
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Piperidinyl Introduction: The oxopiperidinyl group is introduced via nucleophilic substitution or reductive amination, often requiring chiral catalysts to control stereochemistry .
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Purification: Chromatographic techniques (e.g., HPLC) isolate the target compound from by-products like unreacted intermediates or diastereomers .
Table 2: Reaction Conditions for Key Steps
| Step | Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | DCM, 0°C, 12 h | 78 |
| Piperidinyl Coupling | EtOH, Pd/C, H2, 50°C | 65 |
| Final Purification | Reverse-phase HPLC, MeCN/H2O | >95% purity |
Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency, as noted in patent WO2012101648A1 for analogous sulfonamides .
Mechanistic Insights and Biological Activity
Target Engagement
The compound’s mechanism of action is hypothesized to involve inhibition of enzymes or modulation of receptor activity. The sulfonamide group coordinates with catalytic residues in enzyme active sites, while the oxopiperidinyl moiety may interact with hydrophobic pockets. For example:
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Carbonic Anhydrase Inhibition: Structural analogs show affinity for carbonic anhydrase IX, a target in cancer therapy.
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GPCR Modulation: The oxopiperidinyl group resembles ligands for G protein-coupled receptors (GPCRs), suggesting potential in neurological disorders.
Table 3: Predicted Binding Affinities
| Target | Ki (nM) | Source Model |
|---|---|---|
| Carbonic Anhydrase IX | 12.3 | Molecular Docking |
| 5-HT2A Receptor | 45.7 | QSAR Analysis |
Applications in Research and Development
Medicinal Chemistry
The compound serves as a lead structure in drug discovery, particularly for:
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Anticancer Agents: Targeting hypoxic tumors via carbonic anhydrase inhibition.
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Antipsychotics: Structural similarity to 5-HT2A antagonists suggests potential in schizophrenia treatment.
Chemical Biology
As a photoaffinity probe, the methoxy groups can be replaced with photoactivatable crosslinkers to study protein-ligand interactions.
Comparative Analysis with Structural Analogs
Table 4: Structural and Functional Comparison
The oxopiperidinyl group in VC4412507 confers higher metabolic stability compared to alkylpiperazine analogs .
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